Cas no 94497-51-5 (Tamibarotene)

Tamibarotene structure
Tamibarotene structure
Product Name:Tamibarotene
CAS-nummer:94497-51-5
MF:C22H25NO3
MW:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25

Tamibarotene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
    • AM80
    • 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
    • Am 80 (pharmaceutical)
    • Amnolake
    • NSC 608000
    • Retinoid AM 80
    • Tamibarotene
    • Am-80
    • TAMIBAROTENE,AM 80,AM-80,AM80
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
    • Am 80
    • retinobenzoic acid
    • Tamibaro
    • Amnoid
    • 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
    • 08V52GZ3H9
    • NSC608000
    • 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
    • 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
    • Am 80 (RAR agonist)
    • INNO 507
    • OP 01
    • RR 110
    • SY 1425
    • TM 441
    • TOS 80T
    • and OP-01
    • HMS3743C03
    • Tamibarotene [USAN:INN]
    • BCP07492
    • DTXCID3026853
    • 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
    • 94497-51-5
    • 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
    • SMR002530320
    • AKOS015902693
    • CCG-268044
    • A80
    • OMS-0728
    • Tamibarotene [INN]
    • D01418
    • BRD-K36627727-001-05-4
    • Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
    • HMS3652H04
    • Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
    • BDBM50061625
    • TOS-80T
    • AC-7049
    • TAMIBAROTENE [WHO-DD]
    • TOS-80
    • INNO-507
    • 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
    • NCGC00181111-01
    • Amnoleuk
    • TM-411
    • SW219913-1
    • Z-208
    • Tamibarotene (JAN/USAN/INN)
    • TAMIBAROTENE [MI]
    • CAS-94497-51-5
    • TAMIBAROTENE [USAN]
    • 121GE003
    • Tox21_112725
    • GTPL2648
    • s4260
    • MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • C22H25NO3
    • MLS004774034
    • TAMIBAROTENE [MART.]
    • Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
    • CHEBI:32181
    • Amnoid (TN)
    • 2cbr
    • NCI60_004716
    • DTXSID5046853
    • NS00068306
    • CHEMBL25202
    • SY-1425
    • TAMIBAROTENE [JAN]
    • N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
    • MLS003899239
    • OP-01
    • MFCD00866188
    • Q7681221
    • SBI-0654073.0001
    • WHO 7349
    • 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
    • Tox21_112725_1
    • HY-14652
    • SCHEMBL36207
    • NCGC00181111-02
    • DB04942
    • CS-0654
    • 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
    • Tamibarotene, >=98% (HPLC)
    • RR-110
    • UNII-08V52GZ3H9
    • AS-14083
    • NSC-608000
    • MLS006011150
    • Tamibarotene(Am-80)
    • MDL: MFCD00866188
    • Inchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
    • InChI-sleutel: MUTNCGKQJGXKEM-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

Berekende eigenschappen

  • Exacte massa: 351.18300
  • Monoisotopische massa: 351.183
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 546
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66.4
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 5.4

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.154
  • Smeltpunt: 190-195°C
  • Kookpunt: 449.6°C at 760 mmHg
  • Vlampunt: 225.7°C
  • Brekindex: 1.593
  • Oplosbaarheid: Soluble to 50 mM in DMSO
  • PSA: 66.40000
  • LogboekP: 5.05910
  • Oplosbaarheid: 未确定

Tamibarotene Beveiligingsinformatie

Tamibarotene Douanegegevens

  • HS-CODE:2924299090
  • Douanegegevens:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tamibarotene Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-14652-10mM*1mLinDMSO
Tamibarotene
94497-51-5 99.94%
10mM*1mLinDMSO
¥500 2023-07-26
MedChemExpress
HY-14652-10mg
Tamibarotene
94497-51-5 99.94%
10mg
¥400 2025-04-15
MedChemExpress
HY-14652-50mg
Tamibarotene
94497-51-5 99.94%
50mg
¥714 2025-04-15
S e l l e c k ZHONG GUO
S4260-50mg
Tamibarotene
94497-51-5 99.98%
50mg
¥800.79 2023-09-15
Fluorochem
079395-250mg
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
250mg
£107.00 2022-03-01
Fluorochem
079395-1g
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
1g
£274.00 2022-03-01
Fluorochem
079395-5g
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
94497-51-5 95%
5g
£1012.00 2022-03-01
DC Chemicals
DC7310-100 mg
Tamibarotene(Am-80)
94497-51-5 >98%
100mg
$325.0 2022-02-28
DC Chemicals
DC7310-250 mg
Tamibarotene(Am-80)
94497-51-5 >98%
250mg
$650.0 2022-02-28
DC Chemicals
DC7310-1 g
Tamibarotene(Am-80)
94497-51-5 >98%
1g
$1300.0 2022-02-28

Tamibarotene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, cooled
Referentie
Improved synthesis of anti-leukemia drug tamibarotene
Xiao, Jian; Luo, Lan; He, Shulan, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referentie
New process for preparation of Tamibarotene
, China, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 80 °C; 80 °C → rt
Referentie
Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex
Fang, Weiwei; Deng, Qinyue; Xu, Mizhi; Tu, Tao, Organic Letters, 2013, 15(14), 3678-3681

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referentie
Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ;  < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ;  40 min, < 20 °C
1.3 Reagents: Triethylamine ;  < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ;  3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  pH 2
Referentie
Synthesis of Tamibarotene via Ullmann-Type Coupling
Bao, Xuefei; Qiao, Xuejun; Bao, Changshun; Liu, Yuting; Zhao, Xuan; et al, Organic Process Research & Development, 2017, 21(5), 748-753

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Potassium iodide Solvents: Toluene ;  24 h, 150 °C
Referentie
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water
Referentie
Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity
Kagechika, Hiroyuki; Kawachi, Emiko; Hashimoto, Yuichi; Shudo, Koichi; Himi, Toshiyuki, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

Productiemethode 8

Reactievoorwaarden
Referentie
Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent
Jiang, Yuqi; Hou, Jinning; Li, Xiaoyang; Xu, Wenfang; Zhang, Yingjie, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

Productiemethode 9

Reactievoorwaarden
Referentie
A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine
, China, , ,

Productiemethode 10

Reactievoorwaarden
Referentie
Tamibarotene: Leukemia therapy retinoid RARα agonist
Davies, S. L.; Castaner, J.; Garcia-Capdevila, L., Drugs of the Future, 2005, 30(7), 688-693

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives
, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referentie
Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst
, China, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referentie
Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  heated
Referentie
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4.0
Referentie
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Process for synthesizing Tamibarotene
, China, , ,

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referentie
Method for synthesizing tamibarotene
, China, , ,

Productiemethode 18

Reactievoorwaarden
Referentie
Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites
Muratake, Hideaki; Amano, Yohei; Toda, Takahiro; Sugiyama, Kiyoshi; Shudo, Koichi, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

Productiemethode 19

Reactievoorwaarden
Referentie
Method for preparing tamibarotene with stable crystal form
, China, , ,

Productiemethode 20

Reactievoorwaarden
Referentie
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Tamibarotene Raw materials

Tamibarotene Preparation Products

Tamibarotene Gerelateerde literatuur

Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.